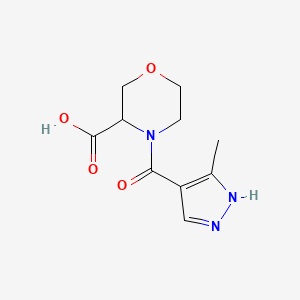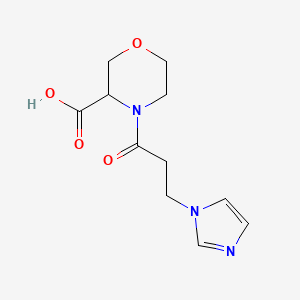
4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a multi-step process, and its unique structure makes it a promising candidate for drug discovery and other scientific applications.
Mechanism of Action
The mechanism of action of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to interact with specific proteins and cellular pathways to modulate their activity. This can lead to changes in cellular processes, such as cell growth and proliferation, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation, among other effects. These effects are likely due to its ability to interact with specific proteins and cellular pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid in lab experiments include its unique structure and potential applications in drug discovery and disease research. However, there are also limitations to its use, including its high cost and limited availability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential applications in disease research.
2. Development of new synthesis methods to improve yield and reduce cost.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and diabetes.
4. Investigation of its potential as a tool for studying cellular pathways and protein interactions.
5. Development of new derivatives with improved properties and potential applications.
Overall, 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its properties and potential applications, but it has already shown great promise as a tool for studying disease mechanisms and developing new therapies.
Synthesis Methods
The synthesis of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid is a multi-step process that involves the reaction of morpholine with oxalyl chloride, followed by the addition of 3-hydroxypropanoic acid. The resulting product is then treated with sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient process for producing this compound.
Scientific Research Applications
The unique structure of 4-(Oxolane-3-carbonyl)morpholine-3-carboxylic acid makes it a promising candidate for drug discovery and other scientific applications. It has been shown to have potential applications in the treatment of various diseases, including cancer and diabetes. Its ability to modulate certain cellular pathways and interact with specific proteins makes it a valuable tool for studying the underlying mechanisms of these diseases.
properties
IUPAC Name |
4-(oxolane-3-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-9(7-1-3-15-5-7)11-2-4-16-6-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLBRBVSFHYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)

![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)


![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)